Compound Description: This compound is a complex heterocyclic structure containing a pyrrole ring fused to a coumarin moiety. The paper describes its crystal structure, which was determined using X-ray diffraction analysis. []
Relevance: While not directly analogous, this compound shares the presence of a fused heterocyclic ring system with N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide. Both compounds feature a six-membered heterocycle fused to another ring system, highlighting a common structural motif. []
Compound Description: This class of compounds is characterized by a spirocyclic structure featuring a 2,5-dihydro-1,2-λ5-oxaphosphole ring linked to an indole-2-one moiety. []
Relevance: These compounds are relevant because they demonstrate the formation of spirocyclic structures through reactions involving isatins (indole-2,3-diones), which are structurally similar to the quinoxaline-2,3-dione core of N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide. []
Compound Description: This series of compounds features a quinazoline-2,4-dione core linked to an amino acid ester. The paper describes their synthesis and chemoselective reactions with ethyl chloroacetate. []
Relevance: The quinazoline-2,4-dione core in these compounds is analogous to the quinoxaline-2,3-dione core in N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide. Both compounds belong to the broader class of fused heterocyclic compounds containing a six-membered nitrogen-containing ring fused to a pyrimidine ring. []
Compound Description: This compound features a pyrazolo[3,4-b]pyridine ring system. The paper describes its crystal structure, which is characterized by a planar 4,6-dimethyl-pyrazolo[3,4-b]pyridine-3-one unit. []
Relevance: While not directly analogous, this compound shares the presence of a fused heterocyclic ring system with N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide. Both compounds feature a five-membered heterocycle (pyrazole or imidazole, respectively) fused to a six-membered nitrogen-containing ring, illustrating a common structural feature in heterocyclic chemistry. []
Compound Description: This compound was identified as a potent and reversible inhibitor of endothelial lipase (EL). It exhibits selectivity for EL over lipoprotein lipase (LPL) but not against hepatic lipase (HL). []
Relevance: Although structurally different from N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, Compound 5 highlights the use of amides and substituted phenyl groups in the design of bioactive compounds. These structural features are also present in the target compound. []
Compound Description: This compound, identified through deck mining, is structurally related to Compound 5 and also inhibits EL. []
Relevance: Similar to Compound 5, Compound 6a emphasizes the presence of amides and substituted phenyl groups as important structural elements in bioactive molecules, which are shared with N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide. []
Compound Description: This compound represents an optimized version of Compound 6a, exhibiting improved pharmacokinetic properties. []
Relevance: While not directly structurally related to N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, Compound 7c emphasizes the importance of structural optimization for improved pharmacokinetic properties in drug development. []
Compound Description: This compound represents a benzoxazinone derivative. The paper highlights its structural features, particularly the conformation of the six-membered heterocyclic ring and the presence of aliphatic substituents. []
Relevance: While the core heterocyclic structure differs, this compound shares the presence of a substituted phenyl ring and ester group with N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, demonstrating common structural features found in various pharmaceutical compounds. []
Compound Description: This complex heterocyclic compound features an indole core fused to multiple other ring systems. []
Relevance: While structurally distinct, this compound highlights the prevalence of fused heterocyclic ring systems in pharmaceutical research. This structural motif is also present in N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, highlighting a common theme in drug development. []
Compound Description: This compound, also known as 2,5-dimethyl-9-oxo-6,7-benzomorphan, represents a benzazocine derivative with a complex ring structure. []
Relevance: Although structurally dissimilar to N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, this compound highlights the exploration of diverse ring systems for developing new drugs. Both compounds involve the incorporation of aromatic and heterocyclic moieties, indicating a common approach in medicinal chemistry. []
Compound Description: These compounds, similar to Dialkyl 2,2,2-triphenyl-2,5-dihydro-1,2-λ5-oxaphosphole-3,4-dicarboxylate-spiro-1-alkyl-1,3-dihydro-2H-indol-2-ones, also possess a spirocyclic structure featuring a 2,5-dihydro-1,2-λ5-oxaphosphole ring linked to an indole-2-one moiety. []
Relevance: This class of compounds demonstrates the versatility of isatins as building blocks for generating spirocyclic structures. This structural motif, while not present in N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, highlights the exploration of various heterocyclic frameworks in drug design. []
Compound Description: This class of compounds represents another example of spirocyclic structures formed through reactions involving isatins. They feature a dihydrofuran ring linked to an indole-2-one moiety. []
Relevance: These compounds further emphasize the use of isatins in constructing spirocyclic structures. While N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide does not exhibit spirocyclic features, these compounds demonstrate the broader exploration of different heterocyclic scaffolds for drug development. []
Compound Description: This compound is a phosphonamidate derivative featuring a complex heterocyclic structure containing a benzothiazolopyrimidine core. The paper highlights its crystal packing and hydrogen bonding patterns. []
Relevance: Although structurally different from N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, Compound I highlights the use of fused heterocyclic systems with substituted phenyl rings in medicinal chemistry. []
Compound Description: This compound, a phosphonate derivative, features a similar benzothiazolopyrimidine core as Compound I but with an isopropyl substituent. []
Relevance: Like Compound I, Compound II underscores the importance of incorporating fused heterocyclic systems and substituted phenyl rings in drug design, which are structural features also present in N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide. []
Compound Description: This compound is a complex heterocyclic structure containing multiple ring systems, including a pyrazolone, oxadiazole, and a spirocyclic triazaspirooctene moiety. The paper describes its synthesis and characterization using spectroscopic techniques. []
Relevance: This compound highlights the use of various heterocyclic building blocks and demonstrates the construction of complex molecular architectures in medicinal chemistry. While structurally complex compared to N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, this compound showcases the exploration of diverse chemical space in drug discovery. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.